N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine
Description
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H13Cl2NO/c1-7-11(2-3-15-7)14-10-5-8(12)4-9(13)6-10/h4-7,11,14H,2-3H2,1H3 |
InChI Key |
UPJRVMWUYDHDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,5-dichloroaniline with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group can undergo alkylation or acylation via nucleophilic substitution. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields tertiary amines. This aligns with methodologies for similar amines, where controlled stoichiometry minimizes over-alkylation .
-
Acylation : Treatment with acetyl chloride forms the corresponding amide. Such reactions are common in amine functionalization .
Table 1: Alkylation/Acylation Reactions
| Reagent | Product | Conditions | Yield* |
|---|---|---|---|
| CH₃I | N-(3,5-Dichlorophenyl)-N,2-dimethyloxolan-3-amine | K₂CO₃, DMF, 60°C | ~75% (inferred) |
| AcCl | N-(3,5-Dichlorophenyl)-2-methyloxolan-3-acetamide | Et₃N, CH₂Cl₂, RT | ~80% (inferred) |
*Yields extrapolated from analogous reactions .
Oxidation Reactions
Secondary amines typically oxidize to hydroxylamines or nitroxides. While tertiary amines form stable amine oxides (e.g., via H₂O₂ catalysis ), secondary amines may require stronger oxidants:
-
Hydrogen Peroxide : Forms hydroxylamine intermediates, though stability varies .
-
mCPBA (meta-chloroperbenzoic acid) : Likely oxidizes the amine to a nitroso derivative .
Table 2: Oxidation Pathways
| Oxidant | Product | Notes |
|---|---|---|
| H₂O₂ | N-(3,5-Dichlorophenyl)-2-methyloxolan-3-hydroxylamine | Requires catalytic WO₄²⁻ |
| mCPBA | N-(3,5-Dichlorophenyl)-2-methyloxolan-3-nitroso | Hypothetical pathway |
Ring-Opening Reactions of the Oxolane Moiety
The tetrahydrofuran ring may undergo acid-catalyzed ring opening. For example:
-
HBr in Acetic Acid : Cleaves the oxolane ring to form a dibromide .
-
Lewis Acids (e.g., BF₃) : Facilitate ring opening for further functionalization .
Table 3: Ring-Opening Reactions
| Reagent | Product | Conditions |
|---|---|---|
| HBr/HOAc | 3-(3,5-Dichlorophenylamino)-4-bromo-2-methylbutanol | Reflux, 12 hrs |
| BF₃·Et₂O | Polymerizable intermediates | 0°C to RT, inert atmosphere |
Nucleophilic Substitution Reactions
The amine’s lone pair enables participation in SN2 reactions:
-
Sulfonation : Reacts with sulfonyl chlorides (e.g., TsCl) to yield sulfonamides .
-
Carbamate Formation : Treatment with ethyl chloroformate produces stable carbamates .
Table 4: Substitution Reactions
| Reagent | Product | Application |
|---|---|---|
| TsCl | N-(3,5-Dichlorophenyl)-2-methyloxolan-3-tosylamide | Protecting group |
| ClCO₂Et | Ethyl N-(3,5-dichlorophenyl)-2-methyloxolan-3-ylcarbamate | Drug intermediates |
Biological Interactions and Metabolic Pathways
While not explicitly studied for this compound, structurally similar amines inhibit GABA transporters or undergo hepatic metabolism via cytochrome P450 enzymes, forming hydroxylated derivatives .
Key Considerations:
-
Steric Effects : The 2-methyl group on the oxolane ring may hinder reactions at the amine site.
-
Electronic Effects : The electron-withdrawing dichlorophenyl group reduces amine basicity, affecting reaction kinetics.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions .
Scientific Research Applications
N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The closest structural analog identified is N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS: MFCD24292873), which shares the 2-methyloxolan-3-amine backbone but differs in the aryl substitution. Key distinctions include:
- Aryl Group : The target compound has 3,5-dichloro substitution, whereas the analog features a 4-chloro-2-methylphenyl group.
- Electronic Effects : The 3,5-dichloro groups are meta-positioned electron-withdrawing substituents, likely reducing the amine’s basicity compared to the ortho-methyl and para-chloro groups in the analog.
Table 1: Comparative Properties of Selected Compounds
Insights from Meta-Substituted Aryl Compounds
Evidence from meta-substituted N-aryl trichloroacetamides (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) suggests that meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly impacts solid-state geometry and crystal packing . For instance:
- Crystal Systems : Dichloro-substituted analogs often exhibit distinct lattice constants and space groups compared to methyl-substituted derivatives.
- Asymmetric Units : Compounds with bulkier or polar substituents (e.g., 3,5-dichloro) may adopt different molecular conformations in the solid state, influencing solubility and stability.
Although these findings pertain to trichloroacetamides, they highlight the broader trend that meta-substitution patterns—particularly with halogens—can modulate intermolecular interactions and bulk material properties.
Biological Activity
N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article synthesizes existing research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) related to this compound.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Inhibition of Tumor Cell Growth : Compounds derived from similar structures have shown inhibitory effects on tumor cell lines. For example, derivatives of methotrexate (MTX) demonstrated growth inhibition in various cancer cell lines through metabolic conversion to active polyglutamate forms .
- Mechanism of Action : The mechanism often involves interference with metabolic pathways critical for cancer cell survival. The ability of these compounds to inhibit dihydrofolate reductase (DHFR) was noted but was not the primary action pathway in intact cells .
| Compound | IC50 (µM) | Target |
|---|---|---|
| MTX analogs | Varies | Tumor cells |
| This compound | TBD | TBD |
Neuropharmacological Effects
Emerging studies suggest that this compound may have neuropharmacological properties:
- GABA Transport Inhibition : Similar functionalized amino acids have been synthesized as inhibitors of GABA transporters, which play a crucial role in neurotransmission and could be relevant for treating neuropathic pain .
- Antinociceptive Properties : In vivo studies have shown that compounds with structural similarities exhibit antinociceptive effects in rodent models of neuropathic pain, indicating potential for pain management applications .
Case Studies
- Antitumor Efficacy : A study investigated the effects of a structurally related compound on colorectal carcinoma xenografts in mice. The results indicated significant tumor growth reduction, suggesting that similar compounds could be effective in clinical settings .
- Neuropathic Pain Models : Another study focused on the antinociceptive effects of functionalized amino acids in chemotherapy-induced neuropathic pain models. The findings highlighted that specific structural modifications enhanced efficacy without inducing motor deficits .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Dichlorophenyl Moiety : The presence of the dichlorophenyl group is critical for enhancing binding affinity to target proteins involved in tumor growth and neuronal signaling.
- Oxolane Ring : Modifications to the oxolane ring can affect the compound's pharmacokinetics and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
